Dodeca-4,6-diynoic acid
CAS No.: 100256-61-9
Cat. No.: VC20765857
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100256-61-9 |
---|---|
Molecular Formula | C12H16O2 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | dodeca-4,6-diynoic acid |
Standard InChI | InChI=1S/C12H16O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-5,10-11H2,1H3,(H,13,14) |
Standard InChI Key | OFGJNRXCKRRARM-UHFFFAOYSA-N |
SMILES | CCCCCC#CC#CCCC(=O)O |
Canonical SMILES | CCCCCC#CC#CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
Dodeca-4,6-diynoic acid is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . The compound is registered under the CAS number 100256-61-9, which serves as its unique identifier in chemical databases worldwide . Alternative nomenclature for this compound includes "Dodeca-4,6-diin-1-saeure" and "4,6-dodecanediynoic acid," reflecting variations in naming conventions across different chemical literature sources . The compound belongs to the broader chemical class of alkylamides, which are characterized by their fatty acid structure and are known for their diverse biological activities in natural systems.
Structural Features
The molecular structure of Dodeca-4,6-diynoic acid features a 12-carbon chain with a carboxylic acid functional group (-COOH) at one terminus . The most distinctive structural characteristic is the presence of two adjacent triple bonds (diynes) positioned at carbons 4 and 6 of the chain, creating a conjugated diyne system that significantly influences the compound's chemical reactivity. This structural arrangement can be represented as CH₃-(CH₂)₄-C≡C-C≡C-(CH₂)₂-COOH, highlighting the linear carbon chain with the positioning of the functional groups. The presence of the conjugated diyne system confers specific electronic properties to the molecule, affecting its stability, reactivity, and interactions with biological systems.
Occurrence and Natural Sources
Botanical Distribution
Dodeca-4,6-diynoic acid has been identified as a natural constituent in certain plant species, with particular prevalence in the Asteraceae family. Plants within this family are known for producing diverse secondary metabolites, including various alkylamides with structural similarities to Dodeca-4,6-diynoic acid . The compound likely serves ecological functions within these plants, potentially contributing to defense mechanisms against herbivores or pathogens. The biosynthetic pathway for the production of this compound in plants presumably involves acetylene synthetase enzymes that catalyze the formation of the characteristic triple bonds from fatty acid precursors.
Related Natural Compounds
Research on compounds structurally related to Dodeca-4,6-diynoic acid has identified several naturally occurring analogs in plants, particularly within Anacyclus pyrethrum L. . These related compounds include dodeca-2E,4E-dien acid 4-hydroxy-2-phenylethylamide, which has been isolated and characterized through mass- and NMR-spectroscopic methods . Other documented compounds include tetradeca-2E,4E-dien-8,10-diynoic acid isobutylamide (anacycline), deca-2E,4E-dienoic acid isobutylamide (pellitorine), and undeca-2E,4E-dien-8,10-diynoic acid 2-phenylethylamide . These compounds share structural similarities with Dodeca-4,6-diynoic acid, particularly in their carbon chain length and unsaturation patterns, suggesting common biosynthetic origins and potentially similar biological activities.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of Dodeca-4,6-diynoic acid typically involves specialized organic chemistry techniques focused on constructing the carbon backbone with the correctly positioned triple bonds. One approach documented in the literature involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which enables the formation of carbon-carbon bonds between terminal alkynes and vinyl or aryl halides. Such reactions typically require a palladium catalyst (such as Pd(PPh₃)₄) and a copper co-catalyst (such as CuI) under carefully controlled conditions to ensure proper regiochemistry of the resulting diyne system.
Laboratory Synthesis Procedures
Research literature describes laboratory-scale synthesis of diyne-substituted compounds related to Dodeca-4,6-diynoic acid through multi-step procedures . One documented synthetic route involves the preparation of precursors such as 1-iodo-hept-1-yne and hex-5-yn-1-ol, which undergo coupling reactions in the presence of copper(I) iodide in pyrrolidine to form diyne intermediates . These intermediates can then be further modified through additional chemical transformations to introduce the carboxylic acid functionality. The synthesis of 3-(4-Dodeca-1,3-diynyl-phenyl)-2-hydroxy-propionic acid, a compound structurally related to Dodeca-4,6-diynoic acid, has been documented through a sequence involving the preparation of 1-Bromomethyl-4-dodeca-1,3-diynyl-benzene as a key intermediate .
Purification and Characterization
Following synthesis, purification of Dodeca-4,6-diynoic acid typically involves chromatographic techniques such as column chromatography using silica gel as the stationary phase and appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) . Characterization of the purified compound generally employs spectroscopic methods, particularly NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry, to confirm the structural identity and purity . Infrared spectroscopy can also provide valuable information about the functional groups present, with characteristic absorption bands for the triple bonds (approximately 2200-2100 cm⁻¹) and carboxylic acid group (approximately 1700 cm⁻¹ for C=O stretching).
Chemical Reactivity and Reactions
Reactivity Profile
The chemical reactivity of Dodeca-4,6-diynoic acid is largely influenced by its two primary functional features: the conjugated diyne system and the carboxylic acid group. The conjugated triple bonds represent electron-rich regions that can participate in various addition reactions, particularly with electrophilic species. The carboxylic acid functionality enables typical acid-base chemistry, including salt formation with bases, esterification with alcohols, and amide formation with amines. This dual functionality allows the compound to undergo a diverse range of chemical transformations, making it a versatile building block for synthetic chemistry applications.
Oxidation Reactions
Dodeca-4,6-diynoic acid can undergo oxidation reactions that may convert the compound into its corresponding epoxide or other oxidized derivatives. Common oxidizing agents that could be employed for such transformations include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), each providing different oxidation products depending on reaction conditions. The triple bonds are particularly susceptible to oxidative cleavage, which can result in the formation of carboxylic acids at the site of the triple bonds under vigorous oxidation conditions. Controlled oxidation conditions might enable selective functionalization of the diyne system without affecting the carboxylic acid group.
Reduction Processes
Reduction of Dodeca-4,6-diynoic acid can lead to the formation of saturated or partially saturated derivatives, depending on the reducing agent and reaction conditions employed. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄), which can reduce both the triple bonds and the carboxylic acid group, or hydrogen gas (H₂) in the presence of a palladium catalyst, which may selectively reduce the triple bonds. Controlled reduction conditions could potentially yield compounds with diverse saturation patterns, ranging from complete reduction to the corresponding dodecanoic acid to partial reduction products containing alkene functionalities.
Substitution and Addition Reactions
The diyne system in Dodeca-4,6-diynoic acid can participate in various substitution and addition reactions that introduce different functional groups into the molecule. Nucleophilic addition to the triple bonds can occur under appropriate conditions, leading to functionalized derivatives. Additionally, metal-catalyzed coupling reactions can be employed to elaborate the structure further. The carboxylic acid group can undergo typical transformations such as esterification, amidation, and reduction to the corresponding alcohol. These chemical transformations expand the potential applications of Dodeca-4,6-diynoic acid as a scaffold for the synthesis of more complex molecules with tailored properties.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of Dodeca-4,6-diynoic acid provides essential information for its identification and structural elucidation . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can reveal the carbon skeleton and hydrogen distribution within the molecule. The diyne functionality typically produces characteristic signals in ¹³C NMR, with the sp-hybridized carbons resonating in the range of 65-90 ppm. Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that further confirm the structural identity. Infrared spectroscopy can identify functional groups through characteristic absorption bands, such as those for the carboxylic acid (approximately 1700 cm⁻¹ for C=O stretching) and the triple bonds (approximately 2200-2100 cm⁻¹).
Chromatographic Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are valuable for the isolation, purification, and quantitative analysis of Dodeca-4,6-diynoic acid . HPLC analysis typically employs reverse-phase columns (such as C18) with appropriate mobile phase compositions, often a gradient of water and acetonitrile with acid modifiers. UV detection at wavelengths around 210-230 nm can be used for quantification, as the conjugated diyne system provides a chromophore for UV absorption. For GC analysis, derivatization of the carboxylic acid group (e.g., methylation to form the methyl ester) may be necessary to improve volatility and peak shape.
Analytical Data Table
The following table summarizes the key analytical parameters and properties of Dodeca-4,6-diynoic acid based on available literature data:
Research Status and Future Directions
Current Research Landscape
The current research on Dodeca-4,6-diynoic acid remains limited, with gaps in comprehensive characterization of its physical properties, biological activities, and structure-activity relationships . Most studies focus on related alkylamides from natural sources, providing indirect insights into the properties and potential applications of Dodeca-4,6-diynoic acid . There is particular interest in the compound's anti-inflammatory activity and its potential therapeutic applications, though detailed mechanistic studies are still needed. The synthesis and chemical reactivity of the compound have been explored to some extent, providing foundations for further chemical and biological investigations.
Future Research Opportunities
Several promising research directions could advance our understanding and application of Dodeca-4,6-diynoic acid. Detailed mechanistic studies of its anti-inflammatory activity could elucidate specific molecular targets and signaling pathways affected by the compound. Structure-activity relationship studies, involving the synthesis and biological evaluation of structural analogs, could identify key structural features responsible for activity and guide the development of more potent derivatives . Comprehensive pharmacokinetic and toxicological assessments would be essential for evaluating the compound's potential as a therapeutic agent. Additionally, exploration of novel synthetic routes could improve access to the compound and its derivatives for research and potential applications.
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